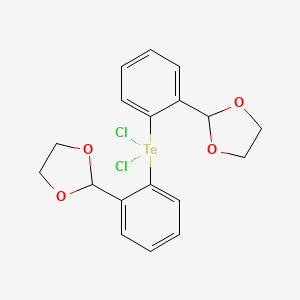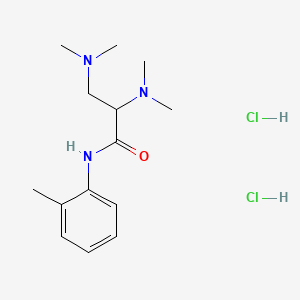
Einecs 282-981-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 282-981-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details about the compound’s structure and properties are essential for understanding its applications and behavior in various chemical processes.
Métodos De Preparación
The preparation methods for Einecs 282-981-7 involve synthetic routes and reaction conditions that are tailored to produce the compound efficiently. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions are typically proprietary information held by manufacturers .
Análisis De Reacciones Químicas
Einecs 282-981-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions vary based on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Einecs 282-981-7 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be involved in studies related to its biochemical properties and interactions with biological molecules. In medicine, it may have potential therapeutic applications or be used in drug development. Industrial applications could include its use in manufacturing processes or as a component in various products .
Mecanismo De Acción
The mechanism of action of Einecs 282-981-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the compound’s structure and properties. The exact molecular targets and pathways involved are typically determined through detailed biochemical and pharmacological studies .
Comparación Con Compuestos Similares
Einecs 282-981-7 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or chemical properties. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds listed in the EINECS inventory include amyl nitrite, bismuth tetroxide, and mercurous oxide .
Propiedades
Número CAS |
84501-61-1 |
|---|---|
Fórmula molecular |
C16H39N5O2 |
Peso molecular |
333.51 g/mol |
Nombre IUPAC |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2,2,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H23N5.C8H16O2/c9-1-3-11-5-7-13-8-6-12-4-2-10;1-6(2)5-8(3,4)7(9)10/h11-13H,1-10H2;6H,5H2,1-4H3,(H,9,10) |
Clave InChI |
YTMBYUNFSUFNQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)C(=O)O.C(CNCCNCCNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)

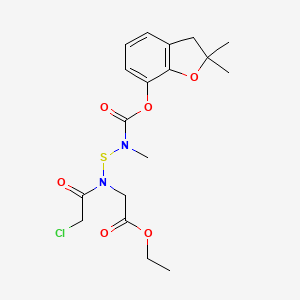

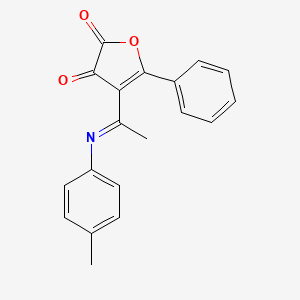
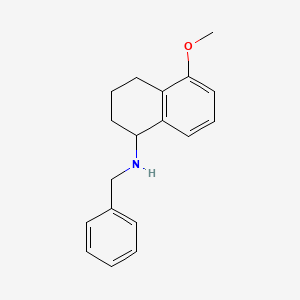
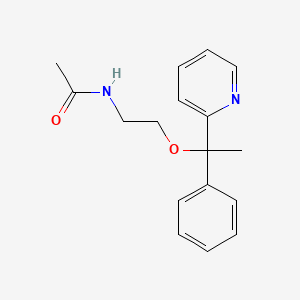
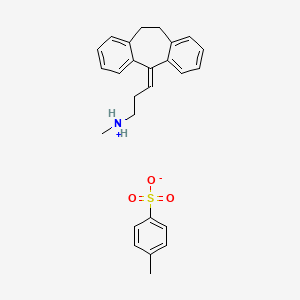


![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
